molecular formula C19H15NO4 B14982023 Methyl 3-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate

Methyl 3-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate

Cat. No.: B14982023
M. Wt: 321.3 g/mol
InChI Key: VABPAMLTMILQGA-UHFFFAOYSA-N
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Description

Methyl 3-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate is a complex organic compound that belongs to the class of esters This compound is characterized by the presence of a benzoxepin ring, which is a seven-membered oxygen-containing heterocycle fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate typically involves the reaction of methyl 3-aminobenzoate with 1-benzoxepin-4-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and higher yields. The use of automated reactors and in-line monitoring systems ensures consistent product quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Methyl 3-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzoxepin ring can interact with biological macromolecules, potentially inhibiting their function or altering their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate
  • Methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate
  • Methyl 3-[(1-benzothiazin-4-ylcarbonyl)amino]benzoate

Uniqueness

Methyl 3-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate is unique due to the presence of the benzoxepin ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H15NO4

Molecular Weight

321.3 g/mol

IUPAC Name

methyl 3-(1-benzoxepine-4-carbonylamino)benzoate

InChI

InChI=1S/C19H15NO4/c1-23-19(22)15-6-4-7-16(12-15)20-18(21)14-9-10-24-17-8-3-2-5-13(17)11-14/h2-12H,1H3,(H,20,21)

InChI Key

VABPAMLTMILQGA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC=C2

Origin of Product

United States

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